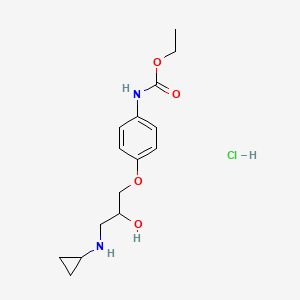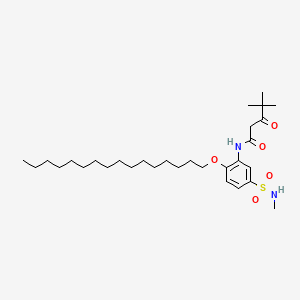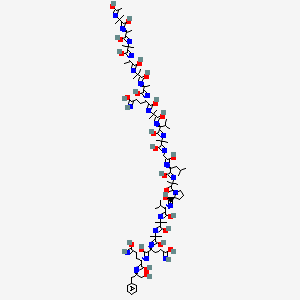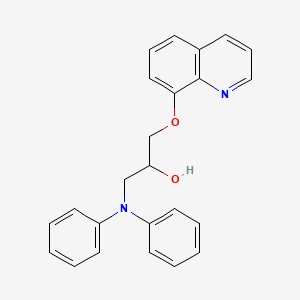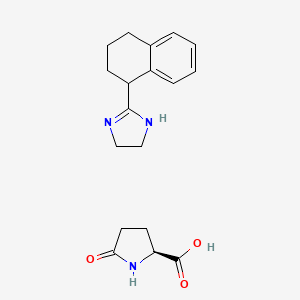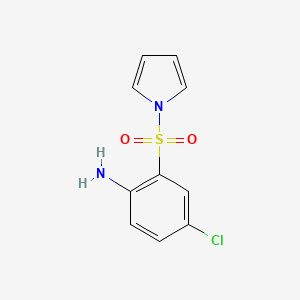
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2',4'-dinitrophenyl)oximate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, and dinitrophenyl groups, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate typically involves multiple steps. The starting material, 3,5-dibromo-4-hydroxybenzaldehyde, is first synthesized through bromination of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,4-dinitrophenylhydroxylamine under specific conditions to form the oxime derivative. The final step involves the addition of potassium ions to form the potassium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The presence of bromine and nitro groups enhances its reactivity and ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but lacks the dinitrophenyl oxime moiety.
4-Hydroxybenzaldehyde: Lacks the bromine and dinitrophenyl groups, making it less reactive.
2,4-Dinitrophenylhydroxylamine: Contains the dinitrophenyl group but lacks the bromine and hydroxyl groups.
Uniqueness
Potassium 3,5-dibromo-4-hydroxybenzaldehyde O-(2’,4’-dinitrophenyl)oximate is unique due to the combination of bromine, hydroxyl, and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
94199-48-1 |
|---|---|
Fórmula molecular |
C13H6Br2KN3O6 |
Peso molecular |
499.11 g/mol |
Nombre IUPAC |
potassium;2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenolate |
InChI |
InChI=1S/C13H7Br2N3O6.K/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23;/h1-6,19H;/q;+1/p-1/b16-6+; |
Clave InChI |
IJBAAOLWWTVBOB-FPUQOWELSA-M |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)[O-])Br.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


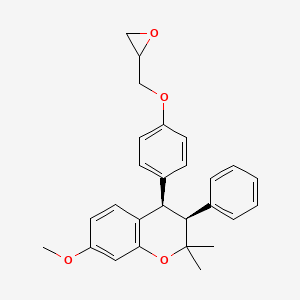
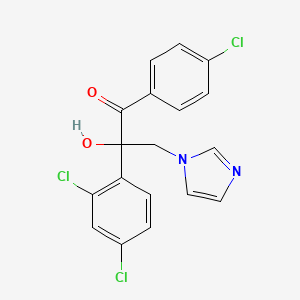
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
